N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine carboxamide core substituted with a benzodioxole (1,3-benzodioxol-5-yl) group and a 2,3-dihydrobenzofuran moiety. The pyrrolidine ring’s puckering dynamics, as defined by Cremer-Pople parameters (e.g., amplitude and phase angles), may influence its binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-20(21-16-2-4-18-19(10-16)26-12-25-18)22-7-5-15(11-22)13-1-3-17-14(9-13)6-8-24-17/h1-4,9-10,15H,5-8,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPKSBSZZUNYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a pyrrolidine carboxamide. Its molecular formula is , with a molecular weight of approximately 329.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. Various methodologies have been explored to optimize yields and purity, often utilizing solvents like acetic acid under controlled conditions.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for these compounds often range from 0.1 to 9.5 µM for Gram-positive bacteria and 0.3 to 8.5 µM for Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Antitumor Activity
The compound has also been evaluated for antitumor activity against various cancer cell lines. For example, compounds with similar structural features have shown cytotoxic effects on breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2) . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly influence the potency against different cancer types.
Neuroprotective Effects
Some studies have suggested that benzodioxole derivatives may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's . The mechanisms may involve modulation of oxidative stress pathways and inhibition of neuroinflammatory processes.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzodioxole derivatives against standard microbial strains, revealing potent activity with specific structural modifications leading to enhanced effects .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of benzodioxole derivatives on multiple cancer cell lines, where certain modifications resulted in significant reductions in cell viability .
- Neuroprotective Mechanisms : Research into neuroprotective effects demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential in neurodegenerative disorders .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
Table 1: Key Structural Features of Analogs
*From Patent EP Bulletin (); †From RSC Supplementary Data (); ‡From Safety Data Sheet ().
Conformational and Electronic Properties
- Pyrrolidine Puckering : The target compound’s pyrrolidine ring may adopt distinct puckering modes (e.g., envelope or twist conformations), quantified via Cremer-Pople coordinates. This contrasts with the pyrrole ring in D-19 (), which is planar due to aromaticity, reducing conformational flexibility .
- Benzodioxole vs.
Preparation Methods
Cyclization Strategies
The pyrrolidine core is formed via [3+2] cycloaddition or intramolecular cyclization:
- Method A : Azomethine ylide cycloaddition between N-methylglycine ester and methyl acrylate, followed by hydrolysis and decarboxylation.
- Method B : Reductive amination of γ-keto esters using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 3-substituted pyrrolidines.
Example Protocol (Method B) :
Carboxamide Formation
Coupling the pyrrolidine-carboxylic acid with benzodioxolylamine is achieved using activating agents:
- HBTU-Mediated Coupling : Pyrrolidine-1-carboxylic acid (1 eq), HBTU (1.1 eq), DIPEA (3 eq) in DMF, 25°C, 16 h.
- Oxalyl Chloride Method : For electron-deficient amines, oxalyl chloride converts the acid to its acyl chloride, which reacts with benzodioxolylamine in CH₂Cl₂.
Yield Comparison :
| Activating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 25 | 72 |
| Oxalyl chloride | CH₂Cl₂ | 0→25 | 85 |
Final Assembly and Purification
The convergent synthesis concludes with coupling the pyrrolidine-carboxamide intermediate to the dihydrobenzofuran substituent. For example, Mitsunobu reaction or nucleophilic aromatic substitution links the fragments.
Mitsunobu Protocol :
- Combine 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide (1 eq), 5-hydroxy-1,3-benzodioxole (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF.
- Stir at 25°C for 24 h.
- Purify via silica gel chromatography (EtOAc/hexane 1:1), isolating the product in 65% yield.
Purification Challenges :
- Cis/trans isomerism in the pyrrolidine ring necessitates chiral HPLC or recrystallization.
- Final product purity (>98%) is confirmed via HPLC (C18 column, MeCN/H₂O 70:30).
Scalability and Process Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
